molecular formula C14H16N4O B1419183 6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1157310-37-6

6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one

货号: B1419183
CAS 编号: 1157310-37-6
分子量: 256.3 g/mol
InChI 键: JHUVTPJBBGBNON-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one is a chemical hybrid compound designed for pharmaceutical and biological research, incorporating a 1,2,3,4-tetrahydroquinolin-2-one scaffold linked to a 1-methyl-1H-pyrazole group. The 6-aminotetrahydroquinolin-2-one core structure is recognized as a valuable chemical intermediate . The 1-methyl-1H-pyrazole moiety is a significant heterocyclic system in medicinal chemistry, with 5-aminopyrazole derivatives extensively investigated as key templates for developing biologically active agents . These derivatives are useful synthons and building blocks for synthesizing complex heterocyclic products, serving as binucleophiles in constructing condensed heterocycles like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines . Researchers value this compound for exploring new therapeutic agents and biochemical tools, particularly as a precursor in synthesizing diverse chemical libraries for target screening. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

6-[(2-methylpyrazol-3-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-18-12(6-7-16-18)9-15-11-3-4-13-10(8-11)2-5-14(19)17-13/h3-4,6-8,15H,2,5,9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUVTPJBBGBNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNC2=CC3=C(C=C2)NC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

生化分析

Biochemical Properties

6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound binds to specific receptors on cell membranes, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in apoptosis (programmed cell death) and cell proliferation. By influencing gene expression, this compound can alter the production of proteins that regulate the cell cycle, leading to changes in cellular metabolism and function. For example, in cancer cells, this compound may induce cell cycle arrest, thereby inhibiting tumor growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding how this compound affects cellular processes and overall cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade when exposed to light or high temperatures. Long-term exposure to this compound can lead to sustained changes in cellular function, such as prolonged inhibition of cell proliferation or induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For example, low doses might only slightly inhibit enzyme activity, whereas high doses could result in toxic effects, such as liver damage or immune system suppression. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in certain tissues. The localization of this compound within cells can influence its biological activity and effectiveness.

生物活性

6-{[(1-Methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one (CAS Number: 1157310-37-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14_{14}H16_{16}N4_{4}O
  • IUPAC Name : 6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-3,4-dihydro-2(1H)-quinolinone

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of cancer therapy and neuroprotection. Research indicates that it may exhibit:

  • Anticancer Properties : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines through the induction of oxidative stress and apoptosis.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative damage.

The mechanisms through which this compound exerts its effects include:

  • Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to cellular stress and apoptosis in cancer cells .
  • Inhibition of Cell Signaling Pathways : The compound appears to interact with key signaling pathways such as PI3K/AKT/mTOR, which are crucial for cell survival and proliferation .

Anticancer Activity

A study published in Nature evaluated the effects of tetrahydroquinolinone derivatives on human colon cancer cells. The results indicated that certain derivatives could inhibit cell growth by disrupting ROS balance and activating autophagy pathways. This suggests that this compound may possess similar anticancer capabilities .

StudyFindings
Nature (2022)Induced oxidative stress leading to apoptosis in CRC cells.
IJPSR (2009)Exhibited various pharmacological activities including anti-cancer properties.

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of pyrazolone derivatives. These compounds have demonstrated the ability to mitigate oxidative stress-induced neuronal damage, suggesting that this compound may be beneficial in treating neurodegenerative diseases .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Structural Features Synthesis Method Pharmacological Relevance Reference
6-{[(1-Methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one Tetrahydroquinoline core + pyrazole-methylamine substituent Likely amine coupling Potential CNS/cancer targets (inferred)
3,7,7-Trimethyl-1,4-diphenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one (4a) Pyrazole fused to tetrahydroquinoline; phenyl and methyl substituents One-pot three-component reaction Not specified; structural diversity
6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Tetrahydroquinoline with dimethyl and amino groups Cyclization of substituted precursors Intermediate for bioactive molecules
2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid Tetrahydroquinoline fused with benzothiazole and thiazole-carboxylic acid Multi-step coupling/cyclization BCL-XL inhibition (anticancer)
6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1,2,3,4-tetrahydroquinolin-2-one Tetrahydroquinoline with tetrazole-cyclohexylbutoxy chain SN2 substitution or click chemistry Likely kinase/modulator activity

Key Observations

Core Modifications: The target compound’s tetrahydroquinoline core is shared with analogues like 4a and 6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-tetrahydroquinolin-2-one, but substituent variations dictate bioactivity. Pyrazole-methylamine groups (target compound) favor hydrogen-bond interactions, while tetrazole-cyclohexyl chains () enhance lipophilicity for membrane penetration .

Synthetic Routes :

  • The one-pot synthesis of 4a () contrasts with the inferred stepwise coupling for the target compound. Multi-component reactions improve efficiency but may limit substituent flexibility.

Biological Activity: BCL-XL inhibitors () demonstrate that tetrahydroquinoline derivatives with fused heterocycles (e.g., benzothiazole) exhibit potent anticancer activity. The target compound’s pyrazole group may similarly target apoptosis pathways, though direct evidence is lacking .

准备方法

Step 1: Alkylation of Malonate Derivative

Reaction Overview:

  • Reactants: Dimethyl malonate, a formamide (preferably N,N-dimethylformamide), and an alkylating agent (dimethyl sulfate or diethyl sulfate).
  • Conditions: Conducted in a suitable solvent (e.g., toluene, chlorobenzene, or tetrahydrofuran) with a base (triethylamine, sodium carbonate, or potassium carbonate) at 30-90°C for 3-7 hours.

Reaction Details:

Parameter Conditions Notes
Solvent Toluene, chlorobenzene, THF Chosen for inertness and solubility
Base Triethylamine (preferred) Acts as acid scavenger
Temperature 40-70°C Optimal for selectivity
Time 4-7 hours Ensures complete reaction
Molar Ratios Compound (1):alkylating agent:DMF:base ≈ 1:1.2-1.5:1.1:1.5 Fine-tuned for high yield

Research Findings:

  • The reaction proceeds via nucleophilic attack of the malonate enolate on the alkylating agent, forming a key intermediate with the pyrazole precursor structure.
  • The use of dimethyl sulfate enhances selectivity and yield, with milder reaction conditions compared to traditional acyl chlorides or anhydrides.

Step 2: Cyclization with Hydrazine Derivatives

Reaction Overview:

  • Reactants: The intermediate from step 1 and methylhydrazine or hydrazine hydrate.
  • Conditions: Conducted in solvents such as toluene, ethanol, or DMF at -20°C to 60°C for 3-7 hours.

Cyclization Pathways:

  • With methylhydrazine: Direct cyclization to form the pyrazole ring, followed by hydrolysis and decarboxylation.
  • With hydrazine hydrate: Stepwise methylation followed by cyclization, allowing for better control over regioselectivity.
Parameter Conditions Notes
Solvent Toluene, ethanol, DMF Solvent choice affects reaction rate and selectivity
Temperature -10°C to 20°C Maintains control over side reactions
Time 4-7 hours Sufficient for complete ring closure
Methylating Agent Dimethyl sulfate, methyl iodide For methylation of the pyrazole ring

Research Findings:

  • Cyclization with methylhydrazine yields higher selectivity for the desired 1-methyl-5-hydroxypyrazole intermediate.
  • The reaction's regioselectivity is improved by controlling temperature and reagent stoichiometry.

Step 3: Hydrolysis and Decarboxylation

Reaction Overview:

  • The cyclized product undergoes hydrolysis and decarboxylation using acids such as hydrochloric acid or sulfuric acid.
  • Conditions: Heating at 60-75°C for 2-4 hours.
Parameter Conditions Notes
Acid Hydrochloric acid or sulfuric acid Facilitates hydrolysis and decarboxylation
Temperature 60-75°C Ensures complete conversion
Duration 2-4 hours Optimized for maximum yield

Research Findings:

  • Acid hydrolysis cleaves residual ester groups, and decarboxylation removes carboxyl groups, resulting in the target heterocyclic compound.
  • Purification involves recrystallization or chromatography to achieve high purity.

Data Table Summarizing the Preparation Methods

Step Reactants Solvent Reagents Conditions Key Notes
1 Dimethyl malonate, formamide, alkylating agent Toluene/THF Triethylamine/Na2CO3 40-70°C, 4-7h Alkylation of malonate
2 Intermediate, methylhydrazine/hydrazine hydrate Toluene/ethanol Methylating agent (dimethyl sulfate, methyl iodide) -10°C to 20°C, 4-7h Cyclization and methylation
3 Cyclized product - Hydrochloric/sulfuric acid 60-75°C, 2-4h Hydrolysis and decarboxylation

Research Findings and Industrial Relevance

  • The described route emphasizes milder reagents (e.g., dimethyl sulfate instead of acetic anhydride), reducing corrosion and environmental hazards.
  • The selectivity of cyclization with methylhydrazine improves yield and reduces byproducts.
  • Raw materials are cost-effective and recyclable , facilitating large-scale industrial synthesis.
  • Reaction parameters are optimized for maximal yield (>85%) and purity (>98%) .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization or multi-step coupling reactions. For example, cyclization of intermediates like ethyl-3-aryl-tetrahydropyrimidine carboxylates with amino-substituted heterocycles (e.g., 3-amino-5-methylisoxazole) under reflux in DMF/water mixtures with Pd(PPh₃)₄ as a catalyst yields structurally related quinolinones . Key factors affecting yield include solvent polarity (DMF enhances solubility), catalyst loading (1–5 mol%), and reaction time (12–24 hours). Optimized protocols report yields of 70–85% when using inert atmospheres to prevent oxidation .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with reference data (e.g., quinolinone C=O at ~170 ppm, pyrazole CH₃ at ~2.5 ppm) .
  • HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₇N₅O: calculated 296.14) and purity (>95%) .
  • Elemental Analysis : Match experimental vs. theoretical C/H/N percentages (e.g., C: 65.53%, H: 5.84%, N: 23.80%) .

Q. What are the key stability considerations for this compound under laboratory storage?

  • Methodological Answer : Stability tests indicate degradation under prolonged exposure to light or moisture. Store at –20°C in amber vials with desiccants (e.g., silica gel). Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when sealed under nitrogen .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like kinases or GPCRs. For example, quinolinone derivatives show affinity for ATP-binding pockets (docking scores ≤–8.5 kcal/mol) . MD simulations (50 ns) can validate binding stability (RMSD <2.0 Å) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected carbonyl shifts) may arise from tautomerism or solvent effects. Use variable-temperature NMR to detect tautomeric equilibria or X-ray crystallography for definitive confirmation (e.g., C=O bond length ~1.22 Å) .

Q. How does modifying the pyrazole or quinolinone moieties affect bioactivity?

  • Methodological Answer : SAR studies show:

ModificationActivity TrendExample Reference
Pyrazole N-methylation↑ Lipophilicity, ↑ CNS penetration
Quinolinone C6 substitution↓ Cytotoxicity, ↑ Selectivity
  • Replace the 1-methylpyrazole with bulkier groups (e.g., ethyl) to modulate target engagement .

Q. What in vivo models are suitable for evaluating pharmacokinetics?

  • Methodological Answer : Use rodent models for preliminary ADME profiling:

  • Oral bioavailability : Administer 10 mg/kg and measure plasma concentrations via LC-MS/MS (Tmax ~2 hr, Cmax ~1.2 µg/mL) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess t₁/₂ (>30 min preferred) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 2
Reactant of Route 2
6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。